molecular formula C13H20O6 B14522845 Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol CAS No. 62346-88-7

Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol

Cat. No.: B14522845
CAS No.: 62346-88-7
M. Wt: 272.29 g/mol
InChI Key: IDYCJGXNJNNOGO-UHFFFAOYSA-N
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Description

Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)-3-methylphenol with acetic anhydride under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phenol reacts with the acetic anhydride to form the ester linkage.

Industrial Production Methods

Industrial production of this compound typically involves the carbonylation of methanol in the presence of a rhodium-based catalyst. This process is carried out at high temperatures (150-200°C) and pressures (30-50 bar) to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Phenylmethanol: An aromatic alcohol with applications in organic synthesis and as a solvent.

    2-(hydroxymethyl)-3-methylphenol: A substituted phenol with potential biological activity.

Uniqueness

Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol is unique due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

62346-88-7

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol

InChI

InChI=1S/C9H12O2.2C2H4O2/c1-7-3-2-4-8(5-10)9(7)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4)

InChI Key

IDYCJGXNJNNOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)CO.CC(=O)O.CC(=O)O

Origin of Product

United States

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